molecular formula C9H19NO B6203205 2,2-diethyl-6-methylmorpholine CAS No. 1497088-76-2

2,2-diethyl-6-methylmorpholine

Cat. No.: B6203205
CAS No.: 1497088-76-2
M. Wt: 157.3
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Description

2,2-diethyl-6-methylmorpholine is a heterocyclic organic compound with the molecular formula C9H19NO It is a derivative of morpholine, characterized by the presence of two ethyl groups and one methyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diethyl-6-methylmorpholine typically involves the cyclization of appropriate amino alcohols or amino diols. One common method is the reaction of 2-amino-2-methyl-1-propanol with diethyl sulfate under basic conditions to form the desired morpholine derivative. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal catalysts, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-diethyl-6-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2,2-diethyl-6-methylmorpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-diethyl-6-methylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell cycle regulation, thereby affecting cell proliferation and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Similar in structure but lacks the ethyl groups.

    2,2-Diethylmorpholine: Similar but lacks the methyl group.

    2-Methyl-2-ethylmorpholine: Contains one ethyl and one methyl group.

Uniqueness

2,2-diethyl-6-methylmorpholine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic properties compared to other morpholine derivatives.

Properties

CAS No.

1497088-76-2

Molecular Formula

C9H19NO

Molecular Weight

157.3

Purity

95

Origin of Product

United States

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